molecular formula C5H9ClN2S B13467080 3-Ethyl-1,2-thiazol-4-amine hydrochloride

3-Ethyl-1,2-thiazol-4-amine hydrochloride

Cat. No.: B13467080
M. Wt: 164.66 g/mol
InChI Key: NLLIFZHNLKAJHE-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-thiazol-4-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which also helps in forming the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions and the use of catalysts to improve yield and purity. The exact methods can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-thiazol-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

3-Ethyl-1,2-thiazol-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-1,3-thiazol-2-amine hydrochloride
  • 2-Aminothiazole
  • Thiazole-4-carboxylic acid

Uniqueness

3-Ethyl-1,2-thiazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

3-ethyl-1,2-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c1-2-5-4(6)3-8-7-5;/h3H,2,6H2,1H3;1H

InChI Key

NLLIFZHNLKAJHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC=C1N.Cl

Origin of Product

United States

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